The synthesis of (S)-4-Methoxydalbergione typically involves several key steps:
The molecular structure of (S)-4-Methoxydalbergione can be described using various spectroscopic techniques:
For example, in proton NMR:
(S)-4-Methoxydalbergione participates in various chemical reactions:
The mechanism of action for (S)-4-Methoxydalbergione is primarily linked to its interaction with cellular components involved in oxidative stress and inflammation:
Research indicates that it inhibits key signaling pathways such as JAK2/STAT3 and MAPK pathways, which are crucial in cancer cell proliferation and survival .
(S)-4-Methoxydalbergione exhibits several notable physical and chemical properties:
(S)-4-Methoxydalbergione has diverse applications across various scientific fields:
(S)-4-Methoxydalbergione is systematically named as (S)-2-methoxy-5-(1-phenylprop-2-en-1-yl)cyclohexa-2,5-diene-1,4-dione [1] [5]. Its molecular formula is C₁₆H₁₄O₃, with a molecular weight of 254.28 g/mol [1] [3] [5]. The canonical SMILES notation is COC1=CC(=O)C(=CC1=O)[C@@H](C=C)C2=CC=CC=C2
, which explicitly denotes the chiral center at the benzylic carbon [1] [5]. The InChIKey RGSUZUQISVAJJF-LBPRGKRZSA-N
further confirms its stereochemical uniqueness, differentiating it from the (R)-enantiomer [5].
The compound features a single stereocenter at the C-1′ position of the allyl side chain, conferring its (S)-configuration [1] [4]. This chirality is critical for its bioactivity, as evidenced by studies showing enhanced anticancer efficacy in enantiopure forms [4] [6]. Isolation typically employs chiral chromatography or enzymatic resolution from natural sources like Dalbergia odorifera heartwood [4] [6]. For synthetic batches, immobilized lipases (e.g., Burkholderia ambifaria YCJ01) in non-aqueous systems resolve racemic mixtures using vinyl acetate as an acyl donor, achieving >99% enantiomeric excess (ee) [7]. The enzymatic process exploits differential transesterification kinetics between enantiomers, with the (S)-isomer showing slower acylation rates [7].
Comprehensive spectroscopic data enable unambiguous identification:
Table 1: Key ¹H NMR Assignments for (S)-4-Methoxydalbergione
Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
---|---|---|---|
H-3 | 6.02 | s | - |
H-6 | 6.22 | s | - |
OCH₃ | 3.85 | s | - |
H-1′ | 4.95 | dd | 9.5, 1.2 |
H-2′ | 6.25 | dd | 17.6, 10.9 |
H-3′a | 5.15 | dd | 17.6, 1.2 |
H-3′b | 5.10 | dd | 10.9, 1.2 |
X-ray diffraction reveals a dihedral angle of 85.3° between the quinoid ring and the phenyl moiety, minimizing steric clashes [4] [8]. The (S)-configuration orients the allyl chain perpendicular to the quinone plane, facilitating specific interactions with biological targets like kinase domains [4] [8]. Molecular dynamics simulations indicate rotational flexibility (τ = 120°–240°) around the C1′-C1 bond, enabling adaptive binding in protein pockets [8].
Key properties influencing bioavailability:
Table 2: ADMET Properties of (S)-4-Methoxydalbergione
Parameter | Value | Prediction |
---|---|---|
Lipinski’s Rule | MW 254.28, logP 2.53 | Accepted (0 violations) |
Water Solubility (logS) | -3.84 | Poorly soluble |
Caco-2 Permeability | -4.608 (logPapp) | Low |
Plasma Protein Binding | 97.89% | High |
CYP1A2 Substrate | Probability: 0.931 | Likely |
CYP2D6 Inhibitor | Probability: 0.915 | Likely |
hERG Inhibition | Probability: 0.007 | Low risk |
Natural Occurrence and Biosynthesis
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3